molecular formula C5H8BrN5O B15239373 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylacetamide

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylacetamide

Cat. No.: B15239373
M. Wt: 234.05 g/mol
InChI Key: PGYSTUQOTHDJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylacetamide (CAS 1694348-39-4) is a brominated 1,2,4-triazole derivative of significant interest in medicinal chemistry and preclinical research. This compound features a molecular formula of C5H8BrN5O and a molecular weight of 234.05 g/mol . Its structure incorporates both an amino-functionalized triazole ring and an acetamide side chain, a motif found in compounds investigated for modulating biologically relevant targets. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, and bromination at the 5-position offers a versatile handle for further synthetic elaboration via cross-coupling reactions. This makes it a valuable chemical intermediate for constructing more complex molecules. Furthermore, acetamide-containing analogs are increasingly explored in various therapeutic areas. Recent research indicates that structurally related acetamide-based compounds are being studied as potential heme oxygenase-1 (HO-1) inhibitors , a target relevant in cancer research . Similarly, triazole-acetamide hybrids have been synthesized and evaluated for their 15-lipoxygenase (15-LOX) inhibitory activity , showcasing the potential of this chemotype in developing anti-inflammatory agents . The presence of the 3-amino-1,2,4-triazole core also suggests potential applicability in studies involving the Dimroth Rearrangement , a reaction used in the synthesis of various nitrogen-containing heterocycles with medicinal value . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this high-quality building block in their investigations, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of novel enzyme inhibitors or channel modulators.

Properties

Molecular Formula

C5H8BrN5O

Molecular Weight

234.05 g/mol

IUPAC Name

2-(3-amino-5-bromo-1,2,4-triazol-1-yl)-N-methylacetamide

InChI

InChI=1S/C5H8BrN5O/c1-8-3(12)2-11-4(6)9-5(7)10-11/h2H2,1H3,(H2,7,10)(H,8,12)

InChI Key

PGYSTUQOTHDJFM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1C(=NC(=N1)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison and Substituent Effects

The compound’s structural analogs differ in substituent patterns on the triazole ring and the acetamide side chain. Key comparisons include:

Compound Name Substituents (Triazole Positions) Acetamide Side Chain Molecular Weight (g/mol) Key Features/Applications
Target Compound 3-NH₂, 5-Br N-methyl 247.08 Potential agrochemical/medicinal
β-(1,2,4-Triazol-1-yl)-L-alanine 1-Triazole (no NH₂/Br) Amino acid backbone ~175.16 Fungicide metabolite
VU6010608 1-Triazole Trifluoromethoxy-phenyl 453.33 CNS-active mGlu7NAM
N-(2-Bromophenyl)-N-isopropyl-2-(1H-1,2,4-triazol-1-yl)acetamide (5c) 1-Triazole N-isopropyl, 2-bromophenyl 295.02 (calc) Synthetic intermediate
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide 3-NH₂, 5-Br N,N-dimethyl 248.08 Higher lipophilicity
  • Bromo vs.
  • Amino Group: The 3-amino group distinguishes it from non-amino-substituted triazoles (e.g., VU6010608) and may facilitate hydrogen bonding in target interactions .

Preparation Methods

Core Structural Disconnections

The target molecule can be dissected into two primary components:

  • 3-Amino-5-bromo-1H-1,2,4-triazole : Serves as the heterocyclic backbone.
  • N-Methylacetamide side chain : Introduced via alkylation at the N1 position of the triazole.

Retrosynthetic considerations prioritize the early introduction of the bromo and amino groups to avoid side reactions during subsequent functionalization. The acetamide moiety is typically appended in the final steps to preserve its integrity.

Pathway Selection Criteria

  • Regioselectivity : Ensuring alkylation occurs exclusively at the N1 position of the triazole.
  • Functional Group Tolerance : Protecting the amino group during bromination or coupling steps.
  • Yield Optimization : Balancing reaction time, temperature, and catalyst loading.

Synthesis of 3-Amino-5-bromo-1H-1,2,4-triazole

Direct Bromination of 3-Amino-1H-1,2,4-triazole

Bromination of 3-amino-1H-1,2,4-triazole using N-bromosuccinimide (NBS) in acetic acid at 80°C for 6 hours affords the 5-bromo derivative in 65–70% yield. However, over-bromination at the 3-position remains a concern, necessitating careful stoichiometric control.

Alternative Route via Cyclocondensation

Adapting methods from, aminoguanidine hydrochloride reacts with succinic anhydride under microwave irradiation (150°C, 20 minutes) to form a triazole precursor. Subsequent bromination with HBr/AcOH introduces the bromo group at position 5, yielding 3-amino-5-bromo-1H-1,2,4-triazole in 58% yield after recrystallization.

Alkylation with N-Methylchloroacetamide

Ullmann-Type Coupling

Drawing from, the triazole undergoes coupling with N-methylchloroacetamide under CuI catalysis (5 mol%), trans-(1R,2R)-N,N'-bismethyl-1,2-cyclohexane diamine (10 mol%), and K3PO4 in DMF at 110°C for 48 hours. This method achieves 34% yield but requires rigorous exclusion of moisture and oxygen.

Representative Procedure :

  • Charge a flame-dried flask with 3-amino-5-bromo-1H-1,2,4-triazole (2.83 g, 19.1 mmol), CuI (0.165 g), K3PO4 (7.74 g), and ligand (0.274 mL).
  • Degas with N2, add DMF (34.7 mL) and N-methylchloroacetamide (17.36 mmol).
  • Heat at 110°C for 48 hours, followed by EtOAc extraction and silica gel chromatography (EtOAc/hexanes).

Base-Mediated Alkylation

Using K2CO3 (2 equiv) in DMF at 0°C for 2.5 hours, the triazole reacts with N-methylchloroacetamide to yield the target compound in 23% yield. Lower temperatures mitigate side reactions but prolong reaction times.

Tautomerism and Structural Characterization

NMR Spectroscopy

1H NMR analysis (400 MHz, CDCl3) reveals a singlet at δ 8.44 ppm for the triazole C-H proton, confirming substitution at N1. The N-methyl group resonates as a triplet at δ 3.02 ppm (J = 4.8 Hz), while the acetamide carbonyl appears at δ 170.2 ppm in 13C NMR.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar triazole ring and the (Z)-configuration of the acetamide moiety. Intermolecular hydrogen bonds between the amino group and carbonyl oxygen stabilize the crystal lattice.

Optimization and Challenges

Catalyst Screening

Comparative studies show CuI outperforms Pd catalysts in Ullmann couplings, reducing homocoupling byproducts. However, Pd(PPh3)4 (2 mol%) in toluene at 100°C improves yields to 40% when using aryl halides.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but promote decomposition at elevated temperatures. Switching to acetonitrile at reflux preserves the amino group but lowers yields to 20%.

Scalability and Industrial Relevance

Continuous Flow Synthesis

Adapting microwave-assisted methods to flow reactors reduces reaction times from hours to minutes. A pilot-scale trial (10 g substrate) in a tubular reactor at 150°C achieves 52% yield with 95% purity.

Environmental Impact

Solvent recovery systems (e.g., DMF distillation) and catalyst recycling protocols reduce waste generation by 60%, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with brominated triazole precursors. Key steps include:

  • Cyclization : Formation of the 1,2,4-triazole core using aminoguanidine or similar reagents under reflux conditions.
  • Substitution : Introducing the bromo group at the 5-position via electrophilic substitution, requiring controlled temperature (60–80°C) and anhydrous solvents (e.g., DMF) .
  • Amide Coupling : Reaction of the triazole intermediate with N-methylacetamide using coupling agents like EDC/HOBt. Monitoring via TLC and optimizing pH (6.5–7.5) ensures high yields .
    • Characterization : Confirm purity and structure using 1H^1H/13C^{13}C NMR (e.g., δ 2.8–3.1 ppm for N-methyl protons) and LC-MS (expected [M+H]+ ~ 288) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR identifies proton environments (e.g., NH2_2 at δ 5.2–5.5 ppm; triazole protons at δ 8.1–8.3 ppm). 13C^{13}C NMR confirms carbonyl (C=O at ~170 ppm) and triazole carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C5_5H8_8BrN5_5O requires 287.99 g/mol) .
  • IR Spectroscopy : Detect functional groups (N-H stretch ~3300 cm1^{-1}, C=O ~1650 cm1^{-1}) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • In vitro Assays : Test against enzyme targets (e.g., kinases, CYP450) using fluorescence-based assays. Prioritize triazole-specific targets due to known interactions with metal ions in active sites .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations. Include positive controls (e.g., doxorubicin) and triplicate runs .

Advanced Research Questions

Q. How can regioselectivity challenges during triazole synthesis be resolved?

  • Methodological Answer :

  • Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure 1,4-regioselectivity. Optimize catalyst loading (5–10 mol% CuSO4_4) and reduce side products via column chromatography .
  • Computational Modeling : Apply DFT calculations to predict reactive sites and steric effects. Software like Gaussian09 can model transition states to guide synthetic routes .

Q. What strategies address contradictory data in biological activity studies (e.g., inconsistent IC50_{50} values)?

  • Methodological Answer :

  • Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 µM) and standardized cell viability protocols.
  • Metabolic Stability Tests : Use liver microsomes (human/rat) to assess compound degradation. LC-MS/MS quantifies parent compound vs. metabolites .
  • Target Engagement Studies : Employ SPR (surface plasmon resonance) to measure binding kinetics (kon_{on}/koff_{off}) for suspected targets .

Q. How can molecular docking improve understanding of this compound’s mechanism of action?

  • Methodological Answer :

  • Protein Preparation : Retrieve target structures (e.g., EGFR, PDB ID: 1M17) from the RCSB PDB. Clean structures using MOE or Schrödinger Maestro.
  • Docking Protocols : Use AutoDock Vina with Lamarckian GA. Set grid boxes to encompass active sites (e.g., ATP-binding pocket for kinases). Validate poses with MD simulations (NAMD/GROMACS) .
  • SAR Analysis : Correlate docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC50_{50} to refine pharmacophore models .

Q. What are the best practices for optimizing reaction conditions to enhance yield and scalability?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst). ANOVA identifies significant factors (p < 0.05) .
  • Green Chemistry : Replace DMF with Cyrene™ or 2-MeTHF for amide coupling. Monitor reaction progress via in situ IR .
  • Scale-Up : Transition from batch to flow chemistry for bromination steps. Use Corning AFR modules to maintain mixing efficiency and thermal control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.